Tributyl(methyl)ammonium Dicyanamide

Übersicht

Beschreibung

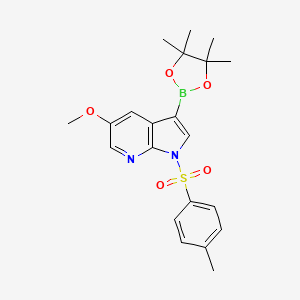

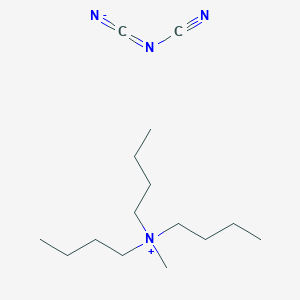

Tributyl(methyl)ammonium Dicyanamide is a chemical compound with the CAS Number: 1262230-03-4 . It has a molecular weight of 266.43 and a linear formula of C13H30N.C2N3 .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H30N.C2N3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1-5-2-4/h5-13H2,1-4H3;/q+1;-1 . The InChI key is FMYCKRQZPVZFLW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 0.95 and a refractive index of 1.49 . It is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen

Spectroscopy and Surface Analysis

- The orientation of cations and anions in room-temperature ionic liquids, including those based on hexyl-tributyl ammonium with dicyanamide, can be studied using sum frequency generation vibrational spectroscopy. Such analysis is crucial for understanding the behavior of ionic species at the gas-liquid interface and describing the behavior of inorganic anions at the surface (Aliaga & Baldelli, 2007).

Thermodynamic and Spectroscopic Characterization

- Binary mixtures of ionic liquids, including tributyl(methyl)ammonium dicyanamide, exhibit interesting thermodynamic properties, such as positive values of excess volume and enthalpy. Their viscosity and Raman spectra also provide insights into their regular behavior, which is compared to high-temperature molten salts. These properties are crucial for categorizing these ionic liquids and understanding their potential applications in various scientific fields (Lepre et al., 2019).

Novel Metal Frameworks

- New metal dicyanamide frameworks templated using tributylmethylammonium cations have been synthesized. These compounds show potential as promising barocaloric materials due to their structural phase transitions and associated changes in entropy. Their magnetic and optical properties further enrich their application potential in material science (Ma̧czka et al., 2019).

Ionic Liquid-Based Extraction

- Ionic liquids, including those based on this compound, offer new options in the disposal of dye-wastewater, showing high extraction efficiency for major dye species from water. Understanding the influence of various factors like temperature and salt effect on the extraction process is essential for environmental and industrial applications (Chen et al., 2013).

Lignin Solubility and Processing

- The solubility of lignin in non-imidazolium ionic liquids, including tributylmethylammonium dicyanamide, highlights their potential in wood separation technology and lignin processing. The compatibility of these ionic liquids with lignin, combined with their low viscosity, makes them attractive for various applications in biomass processing and material development (Glas et al., 2015).

Safety and Hazards

When handling Tributyl(methyl)ammonium Dicyanamide, one should avoid getting it in eyes, on skin, or on clothing. It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection. It’s also advised not to breathe dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area and wear respiratory protection. Keep away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name |

cyanoiminomethylideneazanide;tributyl(methyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.C2N3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1-5-2-4/h5-13H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYCKRQZPVZFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262230-03-4 | |

| Record name | Tributyl(methyl)ammonium Dicyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions Tributyl(methyl)ammonium Dicyanamide being part of a binary ionic liquid mixture exhibiting "regular solution" behavior. What does this mean in terms of the mixture's properties?

A1: When a binary mixture is classified as a "regular solution," it means that the interactions between the two components are primarily governed by their size and shape differences []. In simpler terms, the two components mix relatively well, and the mixture's properties, like enthalpy and volume, deviate from ideal behavior in a predictable manner. The research demonstrates this by observing positive excess volume (VE) and excess enthalpy (HE) values in the this compound and 1-ethyl-3-methylimidazolium dicyanamide mixture []. This positive deviation is further supported by the viscosity measurements, which align with the findings of positive HE []. Essentially, the mixture behaves predictably based on the individual components' properties, making it a "regular solution."

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)

![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)

![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)